molecular formula C16H30O2 B14390003 14-Methylpentadec-9-enoic acid CAS No. 88505-46-8

14-Methylpentadec-9-enoic acid

Cat. No.: B14390003
CAS No.: 88505-46-8
M. Wt: 254.41 g/mol
InChI Key: YRYADTKRRRPFOA-UHFFFAOYSA-N
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Description

14-Methylpentadec-9-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the 14th carbon and a double bond at the 9th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadec-9-enoic acid typically involves the use of specific reagents and catalysts to introduce the methyl group and the double bond at the desired positions. One common method involves the use of Grignard reagents to form the carbon-carbon bonds, followed by selective hydrogenation to achieve the desired unsaturation .

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 14-Methylpentadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated fatty acids.

    Substitution: The methyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

    Epoxides and diols: from oxidation.

    Saturated fatty acids: from reduction.

    Halogenated derivatives: from substitution.

Scientific Research Applications

14-Methylpentadec-9-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Methylpentadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The double bond and methyl group influence its fluidity and reactivity, affecting membrane structure and function. It can also modulate the activity of enzymes involved in lipid metabolism, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 14-Methylpentadec-9-enoic acid is unique due to the specific positioning of its methyl group and double bond, which confer distinct chemical and physical properties. These structural features make it particularly interesting for research and industrial applications .

Properties

CAS No.

88505-46-8

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

14-methylpentadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h5,7,15H,3-4,6,8-14H2,1-2H3,(H,17,18)

InChI Key

YRYADTKRRRPFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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